molecular formula C10H16O B024095 (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol CAS No. 6909-19-9

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol

Cat. No.: B024095
CAS No.: 6909-19-9
M. Wt: 152.23 g/mol
InChI Key: NATPOHWVZBGQEV-UHFFFAOYSA-N
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Description

(7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol is an organic compound with the molecular formula C₁₀H₁₆O It is a bicyclic alcohol derived from the bicyclo[410]heptane structure, featuring a double bond and two methyl groups at the 7th position

Scientific Research Applications

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[4.1.0]hept-2-ene.

    Functionalization: The double bond in the bicyclic structure is functionalized to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any unsaturated bonds.

    Purification: Techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Caren-10-ol: A compound with a similar bicyclic structure and hydroxyl group.

    Bicyclo[4.1.0]heptane derivatives: Compounds with variations in functional groups and substitutions.

Uniqueness

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a double bond and hydroxyl group, which confer distinct chemical and physical properties.

This detailed article provides a comprehensive overview of (7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPOHWVZBGQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C=C(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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